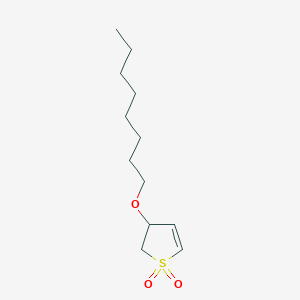
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiophene sulfur to a 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiophene or partially reduced forms.
Substitution: The octyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene or partially reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Similar structure with a decyloxy group instead of an octyloxy group.
1,2,4-Benzothiadiazine 1,1-dioxide: A different heterocyclic system with similar sulfur dioxide functionality.
Uniqueness
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific combination of the octyloxy group and the thiophene 1,1-dioxide structure.
Properties
Molecular Formula |
C12H22O3S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
3-octoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h8,10,12H,2-7,9,11H2,1H3 |
InChI Key |
BWHTUHWTDRPLAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CS(=O)(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


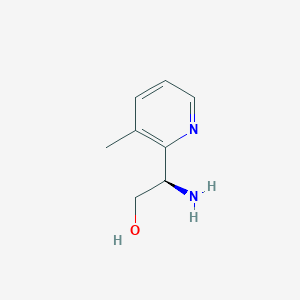

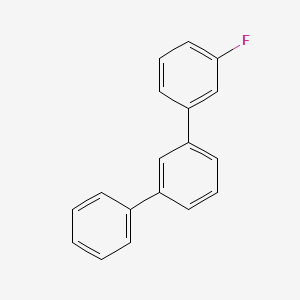
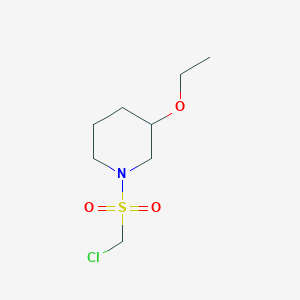
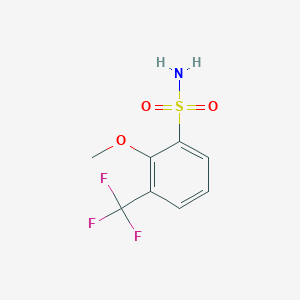

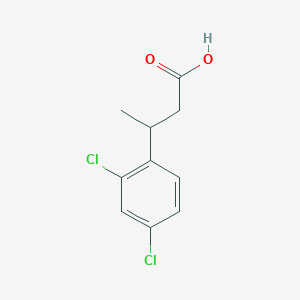

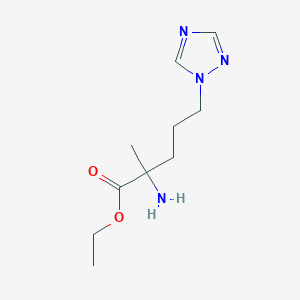

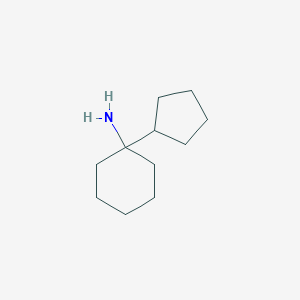
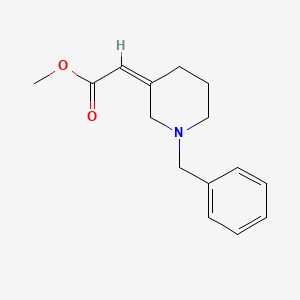
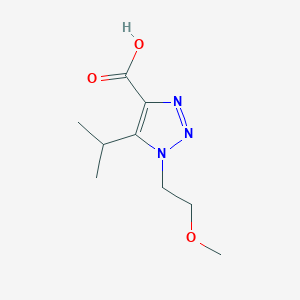
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
